molecular formula C22H24N4O4S B277543 3-(4-OXOQUINAZOLIN-3-YL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE

3-(4-OXOQUINAZOLIN-3-YL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE

Cat. No.: B277543
M. Wt: 440.5 g/mol
InChI Key: YRYNHFCJTNSYHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-OXOQUINAZOLIN-3-YL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-OXOQUINAZOLIN-3-YL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . This method is advantageous due to its simplicity and the availability of starting materials.

Another approach involves the transition metal-catalyzed direct C−H arylation of 3-unsubstituted quinolizinones and pyrido[1,2-a]pyrimidones with haloarenes . This method provides a straightforward route to the desired product with high yields.

Industrial Production Methods

Industrial production of this compound may involve the use of scalable synthetic routes such as the Suzuki−Miyaura arylation . This method is widely used in the pharmaceutical industry due to its efficiency and the ability to produce large quantities of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-OXOQUINAZOLIN-3-YL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be used to modify the quinazolinone core, leading to the formation of dihydroquinazolinone derivatives.

    Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

3-(4-OXOQUINAZOLIN-3-YL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-OXOQUINAZOLIN-3-YL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-OXOQUINAZOLIN-3-YL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE is unique due to its specific structural features, such as the presence of a piperidinylsulfonyl group, which can enhance its biological activity and selectivity towards certain molecular targets.

Properties

Molecular Formula

C22H24N4O4S

Molecular Weight

440.5 g/mol

IUPAC Name

3-(4-oxoquinazolin-3-yl)-N-(4-piperidin-1-ylsulfonylphenyl)propanamide

InChI

InChI=1S/C22H24N4O4S/c27-21(12-15-25-16-23-20-7-3-2-6-19(20)22(25)28)24-17-8-10-18(11-9-17)31(29,30)26-13-4-1-5-14-26/h2-3,6-11,16H,1,4-5,12-15H2,(H,24,27)

InChI Key

YRYNHFCJTNSYHV-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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